4-(Trifluoromethyl)thian-4-amine hydrochloride
Description
4-(Trifluoromethyl)thian-4-amine hydrochloride is a six-membered saturated sulfur-containing heterocycle (thiane) substituted with a trifluoromethyl (-CF₃) group and an amine (-NH₂) at the 4-position, forming a hydrochloride salt. Key features include:
Properties
IUPAC Name |
4-(trifluoromethyl)thian-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NS.ClH/c7-6(8,9)5(10)1-3-11-4-2-5;/h1-4,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTFEUQISSWUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)thian-4-amine hydrochloride typically involves the introduction of a trifluoromethyl group into a thian-4-amine structure. One common method includes the reaction of a suitable thian-4-amine precursor with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)thian-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. For instance, 4-(trifluoromethyl)thian-4-amine hydrochloride has been investigated for its potential as an anticancer agent . In vitro studies have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties . Studies on derivatives of thian compounds indicate efficacy against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The mechanism of action appears to involve disruption of bacterial cell wall integrity and interference with protein synthesis, making it a candidate for further development in antimicrobial therapies .
Material Science
In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical properties allow it to serve as a building block in the synthesis of more complex organic molecules, which can be applied in various industrial processes .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of thian compounds, including those with trifluoromethyl groups, showed notable antiproliferative effects against cancer cell lines. The introduction of fluorine atoms was found to enhance biological activity significantly .
- Antimicrobial Studies : Research on the antimicrobial properties of thian derivatives revealed their effectiveness against multiple bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents .
- Synthetic Applications : The compound has been successfully used as a precursor in synthesizing other fluorinated organic compounds, emphasizing its versatility in chemical synthesis .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)thian-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges : Thiane rings require specialized cyclization methods, unlike pyran or benzene derivatives. and suggest nucleophilic substitution or reductive amination as plausible routes.
- Stability : Thiane’s saturated structure may reduce oxidative degradation compared to aromatic analogs but could exhibit ring-strain reactivity .
- Pharmacological Data Gap : While CRF1 antagonists (e.g., SSR125543A) show clinical promise , thiane-based analogs lack direct studies, necessitating further exploration.
Biological Activity
4-(Trifluoromethyl)thian-4-amine hydrochloride (CAS No. 2225136-90-1) is a compound that has garnered attention in scientific research for its potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The synthesis of this compound typically involves the introduction of a trifluoromethyl group into a thian-4-amine structure. Common methods include reacting thian-4-amine precursors with trifluoromethylating agents in solvents such as dichloromethane or acetonitrile, often in the presence of bases to facilitate the reaction.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, particularly in cancer biology. The compound has shown potent inhibitory activity against various cancer cell lines, indicating its potential as an anticancer agent. It disrupts crucial biochemical pathways involved in cell proliferation and survival, leading to apoptosis in targeted cells.
Anticancer Properties
Recent studies have highlighted the anticancer activity of this compound. It has demonstrated significant cytotoxic effects against several cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers. The compound's effectiveness is often measured using the Growth Inhibition Percentage (GI%) and IC50 values:
| Cell Line | GI% | IC50 (µM) |
|---|---|---|
| HeLa | 104 | 5–29 |
| K562 | 93 | - |
| DLD-1 | 72 | - |
| HepG2 | 63 | - |
These results indicate that the compound can effectively inhibit cancer cell growth and may serve as a lead compound for further drug development .
Mechanistic Insights
The primary targets of this compound include enzymes and receptors involved in cancer cell signaling pathways. Studies have shown that it can inhibit key enzymes that regulate cell cycle progression and apoptosis, thereby preventing tumor growth and metastasis .
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a strong correlation between the concentration of the compound and its ability to inhibit cell proliferation, particularly in HeLa cells where an IC50 value of approximately 5 µM was noted .
- Mechanism Exploration : Research investigating the biochemical pathways affected by this compound revealed that it disrupts the signaling pathways that promote cancer cell survival. This disruption leads to increased rates of apoptosis in treated cells compared to untreated controls.
- Comparative Analysis : When compared to similar compounds such as 4-(Trifluoromethyl)phenylamine and 4-(Trifluoromethyl)aniline, this compound exhibited unique properties due to its thian backbone combined with the trifluoromethyl group, making it a valuable candidate for further pharmacological studies .
Q & A
Q. What computational approaches predict the compound’s physicochemical properties (e.g., logP, pKa)?
- Methodological Answer :
- DFT Calculations : Gaussian 09 for optimizing geometry and calculating dipole moments.
- QSAR Models : Use tools like MarvinSuite or ACD/Labs to estimate logP (experimental ~2.1) and pKa (amine: ~9.5) .
- Molecular Dynamics (MD) : Simulate solubility in lipid bilayers using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
